3,3'-(Pyridine-3,5-diyl)dibenzoic acid
Overview
Description
3,3’-(Pyridine-3,5-diyl)dibenzoic acid: is an organic compound with the molecular formula C₁₉H₁₃NO₄ It is a derivative of pyridine and benzoic acid, featuring a pyridine ring substituted at the 3 and 5 positions with benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid typically involves the reaction of pyridine-3,5-dicarboxylic acid with benzene derivatives under specific conditions. One common method is the hydrothermal synthesis, where metal(II) chloride precursors, pyridine-3,5-dicarboxylic acid, and various coligands (such as 1,10-phenanthroline, 2,2’-bipyridine, 2,2’-biimidazole, or pyridine) are used. The reaction is carried out in a sealed vessel at elevated temperatures, leading to the formation of coordination polymers .
Industrial Production Methods: Industrial production of 3,3’-(Pyridine-3,5-diyl)dibenzoic acid may involve similar hydrothermal methods, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3,3’-(Pyridine-3,5-diyl)dibenzoic acid has several applications in scientific research:
Coordination Chemistry: It is used as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and separation.
Materials Science: The compound’s ability to form stable coordination complexes makes it useful in the development of new materials with specific properties, such as porosity or catalytic activity.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of analytical results.
Mechanism of Action
The mechanism by which 3,3’-(Pyridine-3,5-diyl)dibenzoic acid exerts its effects is primarily through its ability to coordinate with metal ions. The carboxylic acid groups and the nitrogen atom in the pyridine ring can form coordination bonds with metal ions, leading to the formation of stable complexes. These complexes can then participate in various catalytic or structural functions, depending on the metal ion and the overall structure of the complex .
Comparison with Similar Compounds
4,4’-(Pyridine-3,5-diyl)dibenzoic acid: Similar in structure but with different substitution patterns, leading to different coordination properties.
Pyridine-3,5-dicarboxylic acid: Lacks the benzoic acid groups, resulting in different reactivity and coordination behavior.
Uniqueness: 3,3’-(Pyridine-3,5-diyl)dibenzoic acid is unique due to its specific substitution pattern, which allows it to form distinct coordination complexes with various metal ions. This makes it particularly useful in the design of coordination polymers and metal-organic frameworks with tailored properties .
Properties
IUPAC Name |
3-[5-(3-carboxyphenyl)pyridin-3-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c21-18(22)14-5-1-3-12(7-14)16-9-17(11-20-10-16)13-4-2-6-15(8-13)19(23)24/h1-11H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZIXVHACOAZQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=CN=C2)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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